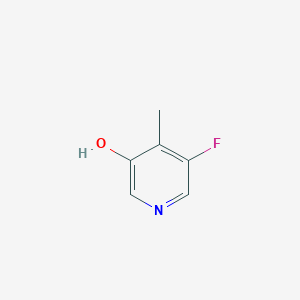![molecular formula C11H21ClN2O2 B11926713 5-(Boc-aMino)-5-aza-spiro[2.4]heptane hydrochloride](/img/structure/B11926713.png)
5-(Boc-aMino)-5-aza-spiro[2.4]heptane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Boc-aMino)-5-aza-spiro[2.4]heptane hydrochloride is a synthetic compound that belongs to the class of spirocyclic amines. The compound is characterized by its unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom. The presence of the Boc (tert-butoxycarbonyl) protecting group on the amino functionality enhances its stability and makes it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Boc-aMino)-5-aza-spiro[2.4]heptane hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 2,2-bis(bromomethyl)-1,3-propanediol.
Formation of Spirocyclic Intermediate: The starting material undergoes a series of reactions, including cyclization and protection, to form the spirocyclic intermediate.
Boc Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a catalyst like Amberlyst-15 in ethanol.
Final Product: The final product, this compound, is obtained after purification and conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-(Boc-aMino)-5-aza-spiro[2.4]heptane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: It can be used in peptide coupling reactions to form amide bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydride.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Coupling: Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in peptide synthesis.
Major Products Formed
Free Amine: Obtained after Boc deprotection.
Peptide Derivatives: Formed through coupling reactions with carboxylic acids or other amino acids.
Aplicaciones Científicas De Investigación
5-(Boc-aMino)-5-aza-spiro[2.4]heptane hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of peptidomimetics and small molecule inhibitors.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mecanismo De Acción
The mechanism of action of 5-(Boc-aMino)-5-aza-spiro[2.4]heptane hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological pathways. The spirocyclic structure provides rigidity, which can enhance binding affinity and selectivity towards target proteins.
Comparación Con Compuestos Similares
Similar Compounds
6-amino-2-thiaspiro[3,3]heptane hydrochloride: Another spirocyclic compound with similar structural features but different heteroatoms.
5-azaspiro[4.2]heptane hydrochloride: A related compound with a different ring size and substitution pattern.
Uniqueness
5-(Boc-aMino)-5-aza-spiro[2.4]heptane hydrochloride is unique due to its specific spirocyclic structure and the presence of the Boc protecting group. This combination provides stability and versatility in synthetic applications, making it a valuable tool in organic chemistry and drug discovery.
Propiedades
Fórmula molecular |
C11H21ClN2O2 |
|---|---|
Peso molecular |
248.75 g/mol |
Nombre IUPAC |
tert-butyl N-(5-azaspiro[2.4]heptan-5-yl)carbamate;hydrochloride |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)12-13-7-6-11(8-13)4-5-11;/h4-8H2,1-3H3,(H,12,14);1H |
Clave InChI |
KLRVJPBSNXYGMX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NN1CCC2(C1)CC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2R)-2-amino-3-(1H-indol-3-yl)-N-[(Z)-quinoxalin-6-ylmethylideneamino]propanamide](/img/structure/B11926663.png)
![2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene]](/img/structure/B11926666.png)
![[1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-yl] methanesulfonate](/img/structure/B11926673.png)

![(3aR,6S,6aR)-6-{2-[(tert-butyldimethylsilyl)oxy]propan-2-yl}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B11926700.png)
![2-[(1R,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]acetic acid](/img/structure/B11926702.png)



